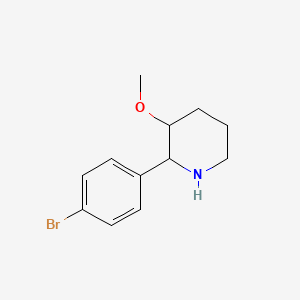
Piperidine, 2-(4-bromophenyl)-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 2-(4-bromophenyl)-3-methoxy- is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug molecules. The 2-(4-bromophenyl)-3-methoxy- substitution pattern on the piperidine ring adds unique chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 2-(4-bromophenyl)-3-methoxy- typically involves the reaction of 4-bromobenzene with piperidine under specific conditions. One common method includes heating a mixture of bromobenzene, piperidine, and sulfolane to 140°C, followed by the addition of potassium tert-butoxide. The reaction is maintained at 160-165°C for four hours until the raw materials are nearly consumed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 2-(4-bromophenyl)-3-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different functionalized piperidine compounds.
Applications De Recherche Scientifique
Piperidine, 2-(4-bromophenyl)-3-methoxy- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a pharmacophore in drug development, particularly for neurological and psychiatric disorders.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Piperidine, 2-(4-bromophenyl)-3-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
2,6-Disubstituted Piperidines: Compounds with substitutions at the 2 and 6 positions, known for their pharmacological properties.
Piperazine: A similar heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness
Piperidine, 2-(4-bromophenyl)-3-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methoxy group allows for targeted modifications and interactions, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H16BrNO |
|---|---|
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-3-methoxypiperidine |
InChI |
InChI=1S/C12H16BrNO/c1-15-11-3-2-8-14-12(11)9-4-6-10(13)7-5-9/h4-7,11-12,14H,2-3,8H2,1H3 |
Clé InChI |
ZXQQBTIHGRWDGG-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCNC1C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















